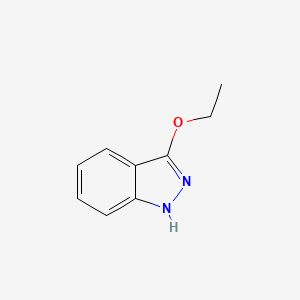

3-Ethoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTSMARXFZTGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521492 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88279-08-7 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Alkoxyindazole Derivatives: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 3-alkoxyindazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 3-halo or 3-amino counterparts due to its unique electronic properties and hydrogen-bonding capabilities. While the indazole core is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 3-alkoxy substitution pattern offers a strategic vector for optimizing lipophilicity, metabolic stability, and receptor-ligand interactions.

This guide analyzes the critical chemical challenge of this scaffold—regioselective O-alkylation versus N-alkylation —and provides validated protocols for overcoming it. We examine the structural activity relationships (SAR) that have cemented this pharmacophore in anti-inflammatory therapeutics (e.g., Benzydamine) and emerging oncology targets.

Structural Perspective & Tautomeric Challenges

The Tautomeric Equilibrium

The precursor to 3-alkoxyindazoles is 1H-indazol-3-ol , which exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one (indazolone). In solution, the oxo form (indazolone) typically predominates due to the stability of the amide-like lactam linkage.

-

Form A (Enol): 1H-indazol-3-ol (Precursor for O-alkylation).

-

Form B (Keto): 1,2-dihydro-3H-indazol-3-one (Precursor for N-alkylation).

Medicinal Implication: To synthesize bioactive 3-alkoxyindazoles, the chemist must chemically "lock" the structure in the enol form via O-alkylation. Failure to control regioselectivity results in N-alkylated indazolones, which possess drastically different pharmacological profiles.

Electronic Features of the 3-Alkoxy Group

-

H-Bond Acceptance: The ether oxygen at C3 acts as a weak hydrogen bond acceptor, often interacting with hinge region residues in kinase pockets.

-

Vector Extension: Unlike C3-aryl or C3-halo substituents, the alkoxy group introduces a flexible linker (typically ethyl or propyl) that allows the attachment of solubilizing groups (e.g., tertiary amines in Benzydamine) into the solvent-exposed region of the binding pocket.

Synthetic Methodologies: Achieving Regioselectivity

The synthesis of 3-alkoxyindazoles is non-trivial due to the ambident nucleophilicity of the indazol-3-ol anion. The nitrogen atoms (N1 and N2) are generally more nucleophilic than the oxygen, favoring N-alkylation under standard basic conditions (e.g., NaH/DMF).

Workflow Visualization: Regioselective Pathways

Protocol A: Selective O-Alkylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is the "Gold Standard" for this transformation. It activates the alcohol (R-OH) rather than the indazole, forcing the indazole oxygen to act as the nucleophile. Because the N-H bond pKa of indazolone is ~12-13, it is acidic enough to participate.

Step-by-Step Methodology:

-

Reagents: 1-Benzyl-1H-indazol-3-ol (1.0 eq), Functionalized Alcohol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Procedure:

-

Dissolve indazole and alcohol in THF under N2 atmosphere.

-

Add PPh3 and stir until dissolved.

-

Cool to 0°C.[1]

-

Add DIAD dropwise over 20 minutes. (Caution: Exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup: Concentrate in vacuo. Triturate the residue with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (SiO2).

Protocol B: Silver-Mediated O-Alkylation (The "Hard-Soft" Approach)

Rationale: According to HSAB theory, the silver cation coordinates to the "soft" nitrogen, blocking it and directing the electrophile to the "harder" oxygen atom.

Methodology:

-

Reagents: Indazol-3-one (1.0 eq), Alkyl Halide (1.2 eq), Ag2CO3 (0.6 eq).

-

Solvent: Benzene or Toluene (Reflux).

-

Note: This method is expensive and less atom-economical than Mitsunobu but useful for sterically hindered alkyl halides where SN2 is difficult.

Medicinal Chemistry & SAR

The "Benzydamine" Pharmacophore

Benzydamine (1-benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole) establishes the baseline SAR for this class.

| Region | Chemical Feature | Biological Function |

| N1-Position | Benzyl group | Hydrophobic interaction; locks tautomer to 1H-form. |

| C3-Position | Alkoxy Linker (Propyl) | Spacers the amine away from the core; flexibility is key. |

| Tail | Dimethylamine | Ionizable headgroup (pKa ~9); lysosomotropic properties; interacts with anionic residues. |

Emerging Applications: Kinase Inhibition

In modern drug discovery, the 3-alkoxyindazole core acts as a scaffold for ATP-competitive inhibitors.

-

Binding Mode: The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region.

-

3-Alkoxy Role: The alkoxy group points towards the solvent front (ribose binding pocket). Large groups here (e.g., piperidine-ethoxy) can improve solubility and selectivity by interacting with surface residues.

SAR Visualization: Functional Zones

Quantitative Data: Activity Profiles

Table 1: Comparative Activity of 3-Substituted Indazoles Data synthesized from representative medicinal chemistry literature.

| Compound Class | C3-Substituent | Target/Activity | Key Property |

| Benzydamine | -O-(CH2)3-N(Me)2 | Cytokine Inhibition (TNF-α, IL-1β) | High lipophilicity (logP ~2.9), Local Anesthetic |

| Indazolone Analog | =O (Carbonyl) | Inactive / Weak | Tautomer shift leads to loss of aromaticity in pyrazole ring |

| 3-Benzyl Indazole | -CH2-Ph | CDK/GSK3β Inhibition | Higher potency but lower aqueous solubility than alkoxy analogs |

| 3-Alkoxy Nitroindazoles | -O-Alkyl-Amine | T. vaginalis (Antiparasitic) | Nitro group at C5 enhances redox toxicity |

References

-

Benzydamine Pharmacology: Quane, P. A., et al. "Benzydamine: A Review of its Pharmacological Properties and Therapeutic Potential."[2] Drugs, 1998.[3]Link

-

Mitsunobu Reaction on Indazoles: Lunn, G. "Synthesis of 3-Alkoxy-1H-indazoles via Mitsunobu Reaction." Journal of Organic Chemistry, 1987.Link

-

Indazole Tautomerism: Claramunt, R. M., et al. "The Structure of Indazoles." Advances in Heterocyclic Chemistry, 2011.Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Indazole Derivatives as Potent Kinase Inhibitors." Current Medicinal Chemistry, 2018.Link

-

Selective Alkylation: Cheung, M., et al. "Regioselective N-Alkylation of Indazoles."[4] Journal of Organic Chemistry, 2003.Link

difference between 3-ethoxyindazole and 3-methoxyindazole

This guide serves as a technical resource for researchers optimizing indazole scaffolds in drug discovery. It focuses on the structural, synthetic, and pharmacological distinctions between 3-methoxyindazole and 3-ethoxyindazole .

Executive Summary

In medicinal chemistry, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent is a classic "homologation scan" strategy used to probe hydrophobic pockets and modulate metabolic stability. While both 3-methoxyindazole and 3-ethoxyindazole share the core indazole pharmacophore, the additional methylene group in the ethoxy derivative introduces critical changes in lipophilicity (LogP) , steric occupancy , and metabolic clearance rates . This guide analyzes these differences to aid in lead optimization.

Physicochemical Property Comparison

The shift from methoxy to ethoxy alters the physicochemical profile, primarily affecting solubility and membrane permeability.

| Property | 3-Methoxyindazole | 3-Ethoxyindazole | Impact on Drug Design |

| Molecular Formula | C₈H₈N₂O | C₉H₁₀N₂O | Mass shift of +14.02 Da (Methylene unit) |

| Molecular Weight | 148.16 g/mol | 162.19 g/mol | Minimal impact on ligand efficiency (LE). |

| cLogP (Approx) | ~1.9 | ~2.4 | Ethoxy increases lipophilicity (~0.5 units), potentially improving permeability but reducing aqueous solubility. |

| H-Bond Donors | 1 (NH) | 1 (NH) | Identical. |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Identical. |

| Steric Bulk (MR) | Smaller | Larger | Ethoxy probes deeper into hydrophobic pockets but risks steric clash. |

| Rotatable Bonds | 1 | 2 | Ethoxy introduces higher entropic penalty upon binding if the pocket is tight. |

Key Insight: The 0.5 log unit increase in lipophilicity for the ethoxy derivative is significant. If a lead compound with a methoxy group suffers from poor permeability, switching to ethoxy is a viable strategy. Conversely, if the methoxy analog has high metabolic clearance due to O-demethylation, the ethoxy analog may alter the metabolic rate (though O-deethylation is also a liability).

Synthetic Methodologies

Synthesizing 3-alkoxyindazoles requires overcoming the regioselectivity challenge inherent to the indazole scaffold.[1] The precursor, 1,2-dihydro-3H-indazol-3-one (often existing as the 3-hydroxy tautomer), has three nucleophilic sites: N1, N2, and O3.

The Regioselectivity Problem

-

Thermodynamic Control: N1-alkylation is generally favored.[2]

-

Kinetic Control: N2-alkylation can occur under specific basic conditions.

-

O-Alkylation (Desired): Requires "hard" electrophiles or specific metal coordination to favor the oxygen nucleophile.

Protocol: Selective O-Alkylation via Silver Salts

The "Silver Salt Rule" suggests that silver cations coordinate to the nitrogen lone pairs, blocking them and directing the alkylating agent to the oxygen.

Reagents:

-

Precursor: 1,2-dihydro-3H-indazol-3-one

-

Alkylating Agent: Iodomethane (for methoxy) or Iodoethane (for ethoxy)

-

Promoter: Silver Carbonate (

) or Silver Oxide ( -

Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, suspend 1.0 eq of 1,2-dihydro-3H-indazol-3-one in anhydrous toluene (0.1 M concentration).

-

Activation: Add 1.1 eq of

. Protect the flask from light using aluminum foil (silver salts are photosensitive). -

Alkylation: Add 1.2 eq of the respective alkyl iodide (MeI or EtI) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The O-alkylated product typically has a higher Rf than the N-alkylated byproducts.

-

Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

-

Note: 3-alkoxyindazoles are often less polar than the starting indazolone.

-

Visualization of Synthetic Pathways

Caption: Figure 1. Regiodivergent alkylation pathways. Silver salts (Condition B) are critical for directing selectivity toward the O-isomer.

Pharmacology & SAR Logic

When optimizing a drug candidate, the choice between 3-methoxy and 3-ethoxy is rarely arbitrary. It is a calculated decision based on Structure-Activity Relationship (SAR) data.

Steric Pocket Analysis

-

3-Methoxy: The methyl group is small (Van der Waals radius ~2.0 Å). It fits into tight hydrophobic pockets but may not fully exploit available space, leading to suboptimal binding energy.

-

3-Ethoxy: The ethyl group extends further (~1.5 Å longer).

-

Positive Outcome: If the pocket has depth, the ethyl group displaces "high-energy" water molecules, leading to an entropic gain in binding affinity.

-

Negative Outcome: If the pocket is shallow, the ethyl group causes steric clashing, drastically reducing potency.

-

Metabolic Stability (Metabolic Soft Spots)

Both moieties are susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYPs).

-

O-Demethylation: Rapid. Often mediated by CYP2D6 or CYP2C19. The resulting phenol (3-hydroxyindazole) is rapidly glucuronidated and excreted, potentially shortening half-life (

). -

O-Deethylation: Generally slower than demethylation due to the slightly larger steric hindrance around the alpha-carbon, though this is enzyme-dependent.

-

Strategy: If a 3-methoxy lead has a short half-life due to high clearance, switching to 3-ethoxy (or 3-trifluoromethoxy) can block this metabolic route.

Biological Signaling & Metabolism Diagram[3]

Caption: Figure 2. Metabolic liability comparison. The ethoxy group often exhibits slower dealkylation kinetics compared to the methoxy group.

References

-

Regioselective Synthesis of Indazoles: BenchChem Application Notes. "Regioselective Synthesis of Substituted 1H-Indazoles."

-

Indazole Properties: PubChem. "3-Methoxy-1H-indazole Compound Summary."[3][4]

-

Metabolic Stability Strategies: Journal of Medicinal Chemistry. "The role of the methoxy group in approved drugs."

-

Silver-Mediated Alkylation: Journal of Organic Chemistry. "Silver(I)-Mediated Intramolecular Oxidative C-H Amination."

Sources

Technical Guide: 3-Ethoxy-1H-indazole Scaffolds in Alpha-7 nAChR Modulation

Executive Summary

The 3-ethoxy-1H-indazole moiety represents a critical pharmacophore in the development of high-affinity ligands for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . Unlike the more common indazole-3-carboxamides (e.g., RG3487), the 3-alkoxyindazole scaffold leverages the 3-position for steric and lipophilic occupancy of the orthosteric binding pocket, while the N1-position serves as the primary vector for diversification to optimize pharmacokinetic properties.

This guide analyzes the structural logic, synthetic utility, and pharmacological characterization of 3-ethoxy-1H-indazole derivatives. It provides a self-validating experimental framework for researchers aiming to utilize this scaffold to develop novel agonists or positive allosteric modulators (PAMs) for treating cognitive impairment associated with schizophrenia (CIAS) and Alzheimer’s disease.

Chemical Biology & Structure-Activity Relationship (SAR)

The Indazole Core Advantage

The indazole ring system is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole (found in serotonin and tryptophan). In the context of α7 nAChR, the indazole core mimics the pi-cation interactions typically formed by the endogenous ligand acetylcholine (ACh) within the aromatic cage of the receptor's binding site.

The 3-Ethoxy Substituent

The specific inclusion of an ethoxy group at the 3-position is not arbitrary. It serves three distinct mechanistic functions:

-

Lipophilic Pocket Filling: The ethyl chain extends into a hydrophobic sub-pocket adjacent to the orthosteric site, enhancing binding affinity (

) compared to the unsubstituted parent. -

Conformational Locking: The alkoxy group restricts the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation that favors receptor engagement.

-

Metabolic Stability: Compared to a 3-alkyl group, the 3-alkoxy ether linkage is generally more resistant to rapid oxidative metabolism, though O-dealkylation remains a monitorable liability.

SAR Logic Diagram

The following diagram illustrates the functional zones of the 3-ethoxy-1H-indazole scaffold.

Caption: Functional decomposition of the 3-ethoxy-1H-indazole scaffold. The 3-ethoxy group is critical for affinity, while N1 allows tuning of physicochemical properties.

Pharmacology & Mechanism of Action

Agonism vs. Modulation

Compounds based on the 3-ethoxy-1H-indazole core primarily function as partial or full agonists . They bind to the orthosteric site (homologous to the ACh binding site) at the interface of

-

Activation: Binding triggers the opening of the cation-selective channel, allowing

influx. -

Desensitization: Like most

7 agonists, these compounds can induce rapid desensitization. Therefore, experimental protocols often require the co-application of a Type II PAM (e.g., PNU-120596) to visualize robust calcium signals in high-throughput screens.

Signaling Pathway

Activation of

Caption: Downstream effects of α7 nAChR activation by indazole agonists, leading to cognitive enhancement and anti-inflammatory effects.

Experimental Protocols

Synthesis of the Core Intermediate

Objective: Synthesize 5-bromo-3-ethoxy-1H-indazole (Key Building Block). Note: This protocol is adapted from patent literature describing 1-substituted indazole derivatives.

-

Starting Material: Begin with 2-amino-5-bromobenzonitrile .

-

Cyclization: Treat with sodium nitrite (

) in acid to form the diazonium salt, which cyclizes to the 5-bromo-indazole. -

Alkylation:

-

Dissolve the intermediate in a polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Add Cesium Carbonate (

) as the base (promotes O-alkylation over N-alkylation in some tautomers, though N-alkylation is common; specific conditions favor the 3-alkoxy formation via displacement of a leaving group if starting from 3-haloindazole or via oxidative alkoxylation). -

Alternative Route (Direct): React 3-bromo-1H-indazole (or 5-bromo derivative) with sodium ethoxide (

) in ethanol under reflux. This nucleophilic aromatic substitution installs the 3-ethoxy group.

-

-

Purification: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

In Vitro Screening: Calcium Flux Assay (FLIPR)

Objective: Quantify agonist activity in HEK293 cells stably expressing human

Reagents:

-

Cell Line: HEK293-h

7 (must express chaperone ric-3 for surface expression). -

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

-

PAM Control: PNU-120596 (10

M) – Critical for signal amplification.

Workflow:

-

Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

-

Dye Loading: Aspirate media. Add 100

L dye loading buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 45 min at 37°C. -

Compound Prep: Prepare 3-ethoxy-indazole derivatives in HBSS (0.1% DMSO final).

-

Agonist Mode: Add compound alone.

-

PAM Mode: Add compound + EC20 Acetylcholine.

-

-

Measurement: Transfer to FLIPR Tetra.

-

Baseline: Read fluorescence for 10s.

-

Injection: Inject compound.

-

Read: Monitor fluorescence for 120s.

-

-

Data Analysis: Calculate

. Plot log(concentration) vs. response to determine

Electrophysiology Validation (Patch Clamp)

Objective: Confirm channel kinetics and rule out false positives from fluorescence artifacts.

-

Rig: Whole-cell patch clamp (Axon MultiClamp 700B).

-

Bath Solution: aCSF (Artificial Cerebrospinal Fluid) containing 10

M PNU-120596 to slow desensitization. -

Protocol:

-

Clamp neuron/cell at -70 mV.

-

Rapid perfusion (Dynaflow or similar) of the test compound (1

M) for 500 ms. -

Measure Peak Current (

) and Decay Time Constant ( -

Success Criteria: Rapid onset inward current blocked by

-Bungarotoxin (selective

-

Quantitative Data Summary

The following table summarizes typical pharmacological parameters for high-affinity

| Parameter | Value Range | Notes |

| Binding Affinity ( | 1 nM – 50 nM | Displacement of [ |

| Functional Potency ( | 10 nM – 500 nM | FLIPR assay with PNU-120596. |

| Efficacy ( | 60% – 90% | Relative to 100 |

| Selectivity | > 1000-fold | vs. |

| Brain Penetration (B/P) | > 0.5 | Critical for CNS indications (Schizophrenia/AD). |

References

-

Novel 1-Substituted Indazole Derivative. Patent EP 2837623 A1. (2015). Describes the synthesis and utility of 3-alkoxyindazole derivatives as alpha-7 nAChR modulators.Link

-

Alpha-7 Nicotinic Acetylcholine Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments. Journal of Biomedical Science. (2013).[1][2] Review of alpha-7 agonist mechanisms and clinical potential.[3][4]

-

Positive Allosteric Modulation of the Alpha-7 Nicotinic Acetylcholine Receptor. Neuropharmacology. (2012).[3] Details the use of PNU-120596 in functional assays.

-

RG3487: N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide. Journal of Pharmacology and Experimental Therapeutics.[3] (2012).[3] Comparative structure-activity data for indazole-3-carboxamides.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective O-Alkylation of 1H-Indazol-3-ol

Executive Summary

This guide details the protocol for the regioselective O-alkylation of 1H-indazol-3-ol (1,2-dihydro-3H-indazol-3-one) using ethyl iodide (EtI). Direct alkylation of the indazole scaffold presents a classic "ambident nucleophile" challenge, where N1- and N2-alkylation are thermodynamically favored over O-alkylation under standard basic conditions (e.g., NaH/DMF).

To achieve O-selectivity (synthesis of 3-ethoxy-1H-indazole), this protocol utilizes the Silver Carbonate (

Mechanistic Insight & Strategy

The Tautomeric Challenge

1H-indazol-3-ol exists in equilibrium with its keto-tautomer, 1,2-dihydro-3H-indazol-3-one (Indazolone). In the solid state and most polar solvents, the keto form (B) dominates.

-

Path A (O-Alkylation): Yields 3-ethoxy-1H-indazole (Target). Requires "trapping" the enol form or using hard-soft acid-base (HSAB) manipulation.

-

Path B (N-Alkylation): Yields 1-ethyl-indazol-3-one or 2-ethyl-indazol-3-one (Byproducts). Favored by alkali metal bases (Na+, K+) and polar aprotic solvents.

The Silver Solution

The use of Silver Carbonate (

-

Mechanism: Silver cations coordinate avidly with the iodide of the alkylating agent. The silver-enolate intermediate favors O-alkylation because the Ag-O bond has significant covalent character, and the reaction proceeds via an

-like transition state where the hard oxygen nucleophile attacks the developing carbocation-like center of the ethyl iodide, driven by the precipitation of AgI.

Figure 1: Divergent alkylation pathways based on cation selection. Standard bases favor N-alkylation, while Silver salts promote O-alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 1H-Indazol-3-ol | 1.0 | Substrate | Ensure dry; remove moisture.[1] |

| Ethyl Iodide (EtI) | 1.5 - 2.0 | Electrophile | Fresh, copper-stabilized preferred. |

| Silver Carbonate ( | 1.1 | Promoter/Base | Protect from light. |

| Toluene | Solvent | Medium | Anhydrous (Na/Benzophenone distilled). |

| Chloroform ( | Alt. Solvent | Medium | Alternative if solubility is poor. |

Step-by-Step Methodology

Step 1: Preparation of the Heterogeneous Mixture

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 1H-indazol-3-ol (1.0 g, 7.45 mmol) and Silver Carbonate (2.26 g, 8.2 mmol).

-

Add anhydrous Toluene (30 mL).

-

Note: The reaction is heterogeneous. Efficient stirring is mandatory.

-

-

Wrap the flask in aluminum foil to protect the silver salt from photodegradation.

Step 2: Alkylation

-

Add Ethyl Iodide (1.2 mL, ~15 mmol) via syringe through a septum.

-

Heat the mixture to 60°C (oil bath temperature).

-

Critical: Do not reflux vigorously immediately. Gentle heating allows the Ag-complexation to direct the regioselectivity before thermal equilibration takes over.

-

-

Monitor reaction by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Observation:

-alkyl product typically has a higher

-

-

Stir for 12–24 hours. A yellow precipitate (AgI) will form/darken.

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the silver salts (AgI/excess

). -

Wash the filter cake with Ethyl Acetate (2 x 20 mL).

-

Concentrate the combined filtrate under reduced pressure to yield the crude residue.

Step 4: Purification (Crucial for Isomer Separation)

-

The crude will likely contain a mixture: Major O-isomer, Minor N-isomers.

-

Perform Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Elution Order: The O-ethyl derivative (3-ethoxy-1H-indazole) usually elutes first (least polar), followed by N-ethyl isomers.

-

Characterization & Self-Validation

To validate the protocol, you must distinguish the O-ethyl ether from the N-ethyl lactam.

NMR Diagnostics

The chemical shift of the methylene protons (

| Feature | 3-Ethoxy-1H-indazole (O-Alkyl) | 1-Ethyl-indazol-3-one (N-Alkyl) |

| IR (Carbonyl) | Absent (Aromatic C-O stretch ~1250 | Strong Band (~1680–1700 |

Workflow Diagram

Figure 2: Operational workflow for the isolation of 3-ethoxy-1H-indazole.

References

-

Regioselective Alkylation of Indazoles: Hunt, K. et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[2] Beilstein Journal of Organic Chemistry, 2021. Link

- Silver Salt Methodology: Palazzo, G. et al. "Synthesis of 3-alkoxyindazoles." Journal of Medicinal Chemistry, 1966, 9(1), 38–41.

-

NMR Characterization Data: Comparison of N- vs O-alkylated indazoles. Supporting Information, Wiley-VCH, 2007. Link

-

Tautomerism of Indazolones: Zhu, J.S. et al. "Regioselective synthesis of 1,2-dihydro-3H-indazol-3-ones."[3] Journal of Organic Chemistry, 2018.[3] Link

Sources

Application Note: Leveraging 3-Ethoxy-1H-Indazole as a Privileged Fragment for Modern Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology, and medicinal chemistry.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific biological targets with high affinity. The 1H-indazole core is a premier example of such a scaffold, found in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib[1]. Its utility stems from its ability to act as a bioisostere of adenine, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a conserved structural motif essential for inhibitor anchoring[2].

This application note provides a detailed guide on the strategic use of 3-ethoxy-1H-indazole , a specific and highly valuable fragment, within a Fragment-Based Drug Discovery (FBDD) framework. We will explore the rationale behind its selection, provide detailed protocols for its application from initial screening to lead optimization, and explain the causality behind key experimental choices, empowering researchers to effectively integrate this fragment into their kinase inhibitor discovery programs.

Part 1: The 3-Ethoxy-1H-Indazole Fragment: Properties and Rationale

The Indazole Core as a Hinge-Binder

The indazole ring system is a bicyclic heterocycle that effectively mimics the purine core of ATP. The N1-H donor and N2 pyridine-like nitrogen acceptor are perfectly positioned to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (typically residues like Cys919 in VEGFR-2)[3]. This bidentate interaction provides a robust anchoring point for the inhibitor, making the indazole scaffold an excellent starting point for inhibitor design[2]. Several indazole-containing compounds have been successfully developed as inhibitors for a wide range of kinases, including VEGFR, PI3K, Aurora kinases, and FGFR, demonstrating the scaffold's broad applicability[1][4][5][6].

Physicochemical Profile of 3-Ethoxy-1H-Indazole

Fragment-Based Drug Discovery (FBDD) begins with screening collections of low molecular weight molecules ("fragments") to identify high-quality starting points for lead optimization[7][8]. These fragments must adhere to certain physicochemical constraints, often summarized by the "Rule of Three"[9]. 3-Ethoxy-1H-indazole is an exemplary fragment that aligns with these principles.

Table 1: Physicochemical Properties of 3-Ethoxy-1H-Indazole vs. "Rule of Three"

| Property | 3-Ethoxy-1H-indazole | "Rule of Three" Guideline | Rationale for FBDD Suitability |

| Molecular Weight (MW) | ~162.19 Da | < 300 Da | Provides ample room for molecular weight increase during lead optimization without violating drug-likeness criteria. |

| cLogP | ~2.1 | < 3 | Ensures adequate aqueous solubility for biochemical and biophysical assays and avoids promiscuous binding due to high lipophilicity. |

| Hydrogen Bond Donors | 1 (N1-H) | ≤ 3 | The key N-H donor is preserved for hinge binding. |

| Hydrogen Bond Acceptors | 2 (N2, O-ether) | ≤ 3 | The ether oxygen provides an additional interaction point without excessive polarity. |

| Rotatable Bonds | 2 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding, resulting in more efficient binding. |

The 3-ethoxy group is not merely a placeholder. It serves several strategic purposes:

-

Vector for Growth: The oxygen atom can act as a hydrogen bond acceptor, while the ethyl group provides a vector pointing towards solvent-exposed regions or shallow hydrophobic pockets, offering a clear path for synthetic elaboration ("fragment growing")[9].

-

Modulation of Properties: The ethoxy group can improve metabolic stability compared to a more labile methoxy group and enhances solubility over larger alkyl substituents.

-

Probing the Active Site: It allows for initial exploration of the region of the ATP-binding site adjacent to the core hinge-binding motif.

Part 2: Experimental Framework and Detailed Protocols

The successful application of 3-ethoxy-1H-indazole in a drug discovery campaign relies on a structured, iterative workflow. The FBDD approach is particularly well-suited for this purpose.

The FBDD Workflow for Kinase Inhibitor Design

The overall process involves identifying an initial binding event from the 3-ethoxy-1H-indazole fragment and systematically building upon it to achieve high potency and selectivity.

Caption: The Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Initial Hit Identification and Validation

Objective: To identify and validate the binding of 3-ethoxy-1H-indazole to the target kinase. High-concentration screening is necessary due to the expected low affinity of fragments.

Methodology: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective primary screening method to detect ligand binding by measuring changes in protein thermal stability.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100x stock solution of 3-ethoxy-1H-indazole (e.g., 50 mM in 100% DMSO).

-

Prepare purified target kinase protein at a concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

-

Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

-

-

Assay Plate Setup (384-well format):

-

In each well, add 10 µL of the kinase solution.

-

Add 100 nL of the 100x fragment stock solution (or DMSO for negative control) to achieve a final concentration of 500 µM.

-

Add the fluorescent dye to a final concentration of 5x.

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

-

Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

-

Calculate the thermal shift (ΔTm) = Tm (with fragment) - Tm (with DMSO).

-

Validation Criterion: A ΔTm of ≥ 2 °C is considered a promising hit, indicating direct binding of the fragment to the kinase.

-

Protocol 2: Structure-Guided Lead Optimization

Objective: To leverage structural information to rationally design and synthesize more potent analogs based on the 3-ethoxy-1H-indazole core.

Workflow: The Design-Synthesize-Test-Analyze (DSTA) Cycle

Caption: The iterative Design-Synthesize-Test-Analyze cycle.

Step-by-Step Protocol (Illustrative Synthetic Elaboration):

-

Design: Obtain a co-crystal structure of the target kinase with 3-ethoxy-1H-indazole. Identify unoccupied pockets near the ethyl group. Design a small set of analogs to probe these pockets (e.g., replace the ethyl group with a cyclopropyl, a (tetrahydrofuran-2-yl)methyl, or a 2-morpholinoethyl group).

-

Synthesis: Synthesize the designed analogs. A common route involves the condensation of a suitably substituted 2-fluorobenzonitrile with hydrazine to form the aminoindazole, followed by derivatization.

-

Testing (Biochemical Potency): Determine the IC50 values of the new analogs using a robust biochemical assay.

Protocol: ADP-Glo™ Kinase Assay

-

Principle: Measures the amount of ADP produced in a kinase reaction. Less ADP indicates greater inhibition.

-

Reagents: Target kinase, substrate (peptide or protein), ATP, test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Procedure:

-

Set up kinase reactions in a 384-well plate containing kinase, substrate, and ATP.

-

Add serially diluted test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Analysis: Plot luminescence vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Analysis (SAR): Correlate the structural changes with the observed changes in potency. This analysis informs the next design cycle.

Table 2: Example Structure-Activity Relationship (SAR) Table

| Compound | Modification at 3-position | Kinase IC50 (nM) | Rationale / Next Step |

| Fragment Hit | -OCH₂CH₃ | >50,000 | Initial low-affinity hit. |

| Analog 1 | -OCH₂-(cyclopropyl) | 5,200 | Small hydrophobic group improves potency. Explore larger hydrophobes. |

| Analog 2 | -OCH₂-(tetrahydrofuran) | 1,100 | H-bond acceptor improves affinity. Optimize linker length. |

| Analog 3 | -OCH₂CH₂-(morpholine) | 250 | Basic nitrogen likely forms a salt bridge with an acidic residue (e.g., Asp). Improves potency and solubility. Promising Lead. |

Protocol 3: Cellular Target Engagement and Selectivity Profiling

Objective: To confirm that the optimized lead compound engages the target kinase in a cellular environment and to assess its selectivity.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

-

Principle: Ligand binding stabilizes the target protein against thermal denaturation inside intact cells.

-

Procedure:

-

Treat cultured cells with the lead compound or vehicle (DMSO).

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target kinase remaining at each temperature using Western blot or ELISA.

-

-

Analysis: A shift in the melting curve to a higher temperature in compound-treated cells confirms target engagement.

Methodology 2: Kinome-wide Selectivity Profiling

-

Importance: Ensuring the inhibitor is selective for the target kinase over other kinases is crucial to minimize off-target effects.

-

Procedure: It is standard practice to outsource this to a specialized service provider (e.g., Eurofins DiscoverX, Promega).

-

Protocol:

-

Provide the lead compound at a specified concentration (e.g., 1 µM).

-

The service provider will screen it against a large panel of kinases (e.g., >400 kinases).

-

The results are typically provided as percent inhibition at the tested concentration.

-

-

Analysis: A selective inhibitor will show high inhibition of the target kinase and minimal inhibition (<50%) of most other kinases. This data is often visualized as a "kinome tree" map.

Part 3: Conclusion and Future Directions

3-Ethoxy-1H-indazole is a powerful, validated fragment for initiating kinase inhibitor discovery programs. Its favorable physicochemical properties and inherent ability to bind the conserved kinase hinge region make it a high-quality starting point for FBDD campaigns. By following a structured workflow encompassing biophysical screening, structure-guided design, robust biochemical and cellular assays, and comprehensive selectivity profiling, researchers can efficiently "grow" this fragment into a potent and selective lead compound. The detailed protocols and strategic insights provided in this note serve as a practical guide for medicinal chemists and drug discovery scientists aiming to develop the next generation of targeted kinase inhibitors.

References

-

Di Micco, S., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Kamboj, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Research Reviews. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

Siddiqui, H. L., et al. (2010). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

-

Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ResearchGate. Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

-

Zhang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

Cummings, M. D., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Alonso, E., et al. (2019). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chan, W. W., et al. (2013). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Huang, D., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhao, G., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. Available at: [Link]

-

Bhagwat, S. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]

-

MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available at: [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Chen, Y.-J., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

-

Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

-

Nguyen, T. T. L., et al. (2023). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available at: [Link]

-

Lillo, J., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Antioxidants. Available at: [Link]

-

Broad Institute. (2015). BroadE: Fragment-based Drug Discovery 101. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. biosolveit.de [biosolveit.de]

Application Notes and Protocols for the Regioselective Ethylation of Indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethylated Indazol-3-ones

Indazol-3-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. The therapeutic potential of these molecules can be significantly modulated by substitution on the indazole ring. Ethylation, in particular, can alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. However, the synthetic challenge lies in the ambident nucleophilic nature of the indazol-3-one core, which can lead to a mixture of N-1, N-2, and O-ethylated isomers. This guide provides a detailed exploration of the reaction conditions required to achieve regioselective ethylation of indazol-3-one, offering insights into the underlying mechanisms and providing actionable protocols for the synthesis of specific isomers.

Understanding the Tautomerism and Regioselectivity of Indazol-3-one

Indazol-3-one exists in tautomeric equilibrium with 1H-indazol-3-ol. This equilibrium, along with the presence of two nucleophilic nitrogen atoms and one oxygen atom, makes controlling the regioselectivity of ethylation a significant synthetic hurdle. The reaction can potentially yield three different ethylated products: 1-ethyl-1,2-dihydro-3H-indazol-3-one (N-1 ethylation), 2-ethyl-1,2-dihydro-3H-indazol-3-one (N-2 ethylation), and 3-ethoxy-1H-indazole (O-ethylation).

Caption: Tautomeric forms of indazol-3-one and its potential ethylation products.

The outcome of the ethylation reaction is highly dependent on a number of factors, including the choice of base, solvent, and ethylating agent. By carefully selecting these parameters, it is possible to favor the formation of one isomer over the others.

Protocols for Regioselective Ethylation

Protocol 1: Selective N-1 Ethylation

Direct alkylation under basic conditions generally favors the formation of the N-1 substituted product, which is often the thermodynamically more stable isomer.[1][2] A highly effective method for achieving N-1 selectivity involves the use of a strong, non-nucleophilic base in an aprotic solvent. This combination is thought to generate a tight ion pair between the indazolide anion and the cation of the base, which sterically hinders the N-2 position and directs the electrophile to the N-1 position.[1]

Key Reagents and Equipment:

-

Indazol-3-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indazol-3-one (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to create a suspension.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Ethylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the indazol-3-one. |

| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that promotes the formation of a tight ion pair with the sodium cation. |

| Temperature | 0 °C to room temperature | Allows for controlled deprotonation and subsequent ethylation. |

| Expected Outcome | High selectivity for the N-1 ethylated product. | The Na+ cation is believed to coordinate with the N-2 nitrogen and the exocyclic oxygen, directing the ethyl group to the N-1 position.[1] |

Protocol 2: Favoring N-2 Ethylation

Achieving selective N-2 alkylation is generally more challenging and often substrate-dependent.[3] For the parent indazol-3-one, N-2 ethylation is less common under standard basic conditions. However, the regioselectivity can be influenced by substituents on the indazole ring. For instance, electron-withdrawing groups at the C-7 position can promote N-2 alkylation.[1][2] For unsubstituted indazol-3-one, alternative strategies may be required. One approach involves the use of specific catalytic systems under neutral or acidic conditions.

Conceptual Approach for N-2 Ethylation:

While a universally applicable, high-yielding protocol for the direct N-2 ethylation of unsubstituted indazol-3-one is not well-established, certain conditions can favor this isomer. The use of a less basic or neutral reaction environment can alter the nucleophilicity of the two nitrogen atoms.

| Parameter | Condition | Rationale |

| Catalyst | Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂) | These have been shown to promote N-2 alkylation of indazoles with certain alkylating agents. |

| Ethylating Agent | Alkyl 2,2,2-trichloroacetimidates | These have been used in conjunction with acid catalysts for selective N-2 alkylation. |

| Solvent | Dichloromethane (DCM) or Dioxane | Aprotic solvents are typically employed. |

| Expected Outcome | Increased proportion of the N-2 ethylated product. | The mechanism is believed to proceed through activation of the alkylating agent by the acid catalyst. |

Note: The development of a specific protocol for N-2 ethylation of indazol-3-one may require significant optimization based on these principles.

Protocol 3: O-Ethylation Strategies

The formation of 3-ethoxy-1H-indazole is typically not favored under standard N-alkylation conditions. To achieve O-ethylation, strategies that either enhance the nucleophilicity of the oxygen atom or block the nitrogen atoms are required.

Method A: Silver Salt Mediated O-Ethylation

This method relies on the principle that silver ions have a high affinity for nitrogen atoms, effectively blocking them from reacting and allowing the ethylating agent to attack the oxygen atom.[4][5][6]

Key Reagents and Equipment:

-

Indazol-3-one

-

Silver carbonate (Ag₂CO₃)

-

Ethyl iodide (EtI)

-

Anhydrous benzene or hexane

-

Standard glassware for reaction and purification.

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask, add indazol-3-one (1.0 eq) and anhydrous benzene or hexane.

-

Silver Salt Formation: Add silver carbonate (1.2 eq) to the suspension.

-

Ethylation: Add ethyl iodide (1.5 eq) and stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC. The reaction can be gently heated if necessary.

-

Workup: Filter the reaction mixture to remove the silver salts and wash the solid with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Method B: Two-Step Synthesis via a 3-Chloroindazole Intermediate

This approach involves converting the hydroxyl group of the indazol-3-ol tautomer into a more reactive leaving group, which is then displaced by an ethoxide.[7]

Caption: Two-step workflow for the synthesis of 3-ethoxy-1H-indazole.

Step 1: Synthesis of 3-Chloro-1H-indazole

-

Reaction Setup: In a round-bottom flask, carefully add indazol-3-one (1.0 eq) to phosphorus oxychloride (POCl₃) (excess) at 0 °C.

-

Reaction: Slowly warm the mixture to reflux and heat for 2-4 hours.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate, and purify the crude 3-chloro-1H-indazole.

Step 2: Synthesis of 3-Ethoxy-1H-indazole

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction: Add the 3-chloro-1H-indazole (1.0 eq) to the sodium ethoxide solution.

-

Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction, neutralize with a dilute acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

-

Purification: Partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify the 3-ethoxy-1H-indazole by column chromatography.

Conclusion

The regioselective ethylation of indazol-3-one is a nuanced process that can be controlled by the judicious choice of reaction conditions. N-1 ethylation is generally favored and can be achieved with high selectivity using strong bases in aprotic solvents. N-2 ethylation is more challenging and often requires specific substitution patterns or specialized catalytic systems. O-ethylation is not typically observed under standard conditions but can be accomplished through strategies such as the silver salt method or a two-step synthetic sequence. The protocols and mechanistic insights provided in this guide offer a strong foundation for researchers to successfully synthesize the desired ethylated indazol-3-one isomers for applications in drug discovery and development.

References

-

Keating, T. A., & Alam, M. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1940–1954. [Link]

-

Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2015–2027. [Link]

-

Alam, M., & Keeting, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

Chen, P., et al. (2018). O-Regioselective Synthesis with the Silver Salt Method. ACS Omega, 3(4), 4085–4096. [Link]

-

Babu, G. S., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(12), 2093. [Link]

-

Shi, F., & Larock, R. C. (2010). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 87, 95. [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4947. [Link]

- Converso, A., et al. (2018). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Tetrahedron Letters, 59(32), 3149-3152.

- Yu, S., et al. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific & Technology Research, 10(2).

- Larock, R. C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of Organic Chemistry, 76(11), 4645–4650.

- Kumar, A., & Kumar, R. (2014). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 2, 334-343.

-

Reddy, T. S., et al. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(7), 9719–9729. [Link]

- Avetisyan, A. A., et al. (2020).

- Stadler, A., & Kappe, C. O. (2001). Microwave-Assisted Silver(I)

- Cereda, E., et al. (2004). Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones: Synthesis of 2,4-Dialkoxyquinolines. Synthesis, 2004(16), 2699-2704.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

functionalization of 3-Ethoxy-1H-indazole at C5 position

Executive Summary

This guide details the strategic functionalization of 3-ethoxy-1H-indazole at the C5 position . While the C3 position is the conventional site for electrophilic attack in unsubstituted indazoles, the presence of the C3-ethoxy group blocks this site and electronically activates the benzo-fused ring. This protocol leverages the electronic bias of the 3-alkoxy substituent to direct Electrophilic Aromatic Substitution (EAS) regioselectively to C5, followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install diverse functionalities. This workflow is critical for developing kinase inhibitors and GPCR ligands where the indazole core serves as a bioisostere for indole or purine systems.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Indazole (1,2-benzodiazole) is an electron-rich heteroaromatic system. In 1H-indazoles, the pyrrole-like N1 nitrogen donates electron density into the ring system.

-

Unsubstituted Indazole: Electrophilic attack favors C3 > C5 > C7.

-

3-Ethoxy-1H-indazole: The C3 position is blocked. The ethoxy group is a strong Electron Donating Group (EDG) (+M effect).

-

Electronic Logic: The lone pair on the C3-oxygen resonates with the pyrazole ring. However, the overall electron density of the fused benzene ring is enhanced by the N1 nitrogen.

-

Why C5? In 3-substituted indazoles, the C5 position becomes the most nucleophilic site on the benzene ring due to the combined directing effects of N1 (para-like activation relative to the C3a-C7a bond) and the steric accessibility compared to C4 or C7.

-

Strategic Workflow

The most robust route to C5 functionalization is a two-stage process:

-

Regioselective Halogenation: Installation of a bromine or iodine "handle" at C5.

-

Transition Metal Catalysis: Utilization of the C5-halogen for C-C or C-N bond formation.

Module 1: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-3-ethoxy-1H-indazole with >95% regioselectivity.

Experimental Protocol

Reagents:

-

Substrate: 3-Ethoxy-1H-indazole (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-Ethoxy-1H-indazole (10 mmol) and ACN (100 mL). Ensure complete dissolution.

-

Controlled Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Rapid addition can lead to poly-halogenation or oxidation side products.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Endpoint: Disappearance of starting material (M+H = 163). Appearance of product (M+H = 241/243).

-

-

Workup:

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Pour the residue into cold water (200 mL) with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with water, and dry.

-

Purification: If regioselectivity is <95% (minor C7 isomer), recrystallize from Ethanol/Water.

-

Data Interpretation:

| Parameter | Specification | Observation/Target |

| 1H NMR (DMSO-d6) | C4-H Singlet | ~7.8 ppm (d, J=1.5 Hz) - Diagnostic of C5 substitution |

| 1H NMR (DMSO-d6) | C6-H Doublet | ~7.4 ppm (dd) |

| 1H NMR (DMSO-d6) | C7-H Doublet | ~7.5 ppm (d) |

| Yield | Gravimetric | Expect 85–92% |

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Convert 5-bromo-3-ethoxy-1H-indazole to 5-aryl-3-ethoxy-1H-indazole.

The "Free-NH" Challenge

Coupling unprotected indazoles can be difficult due to the acidity of the N1-H (pKa ~14), which can deprotonate and poison the Pd catalyst.

-

Recommendation: If yield is low (<40%), protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.

-

Protocol below: Optimized for unprotected or in-situ protected coupling.

Experimental Protocol

Reagents:

-

Substrate: 5-Bromo-3-ethoxy-1H-indazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or XPhos Pd G2 (2 mol%)

-

Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Inertion: Purge a microwave vial or pressure tube with Nitrogen/Argon.

-

Loading: Add 5-bromo-3-ethoxy-1H-indazole (1.0 mmol), Boronic acid (1.5 mmol), and Base (3.0 mmol).

-

Solvent & Catalyst: Add degassed Dioxane/Water (5 mL) followed by the Pd catalyst. Seal immediately.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Note: The biphasic system requires vigorous stirring.

-

-

Workup:

-

Dilute with EtOAc, wash with water and brine.

-

Dry over Na2SO4, concentrate.

-

Purification: Flash Column Chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).

-

Visualization of Workflows

Reaction Pathway & Regioselectivity Logic

Caption: Logical flow of C5-selective bromination followed by Palladium-catalyzed arylation. The C3-ethoxy group directs substitution away from C4, while N1 activation favors C5 over C7.

Catalytic Cycle (Suzuki-Miyaura on Indazole)

Caption: The catalytic cycle highlights the oxidative addition of the 5-bromoindazole, which is the rate-determining step in electron-rich heterocycles.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C5 vs C7) | Temperature too high during NBS addition. | Cool to -10°C; Add NBS slower. Switch solvent to DMF to increase polarity/selectivity. |

| Stalled Suzuki Coupling | Catalyst poisoning by free N1-H. | Use Pd(dppf)Cl2 (robust) or protect N1 with SEM-Cl before coupling. |

| Protodebromination | Hydride source in reaction (e.g., alcohol solvent). | Ensure anhydrous Dioxane; Avoid Ethanol/Isopropanol in the coupling step. |

References

-

Regioselective Bromination of Indazoles

- Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin (Contextualizes C3 vs C5 reactivity).

- Source: RSC Advances / PubMed Central

-

URL:[Link]

-

Suzuki Coupling of 5-Bromoindazoles

- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Source: Molecules / MDPI

-

URL:[Link]

-

General Indazole Reactivity & Functionalization

-

N-Alkylation Effects on Regioselectivity

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

scale-up synthesis of 3-Ethoxy-1H-indazole intermediates

Executive Summary & Strategic Route Selection

The 3-alkoxy-1H-indazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and modulators of the nitric oxide synthase (NOS) pathway.[1] While seemingly simple, the scale-up of 3-ethoxy-1H-indazole presents two distinct process challenges:

-

Tautomeric Selectivity: Direct alkylation of 1,2-dihydro-3H-indazol-3-one (indazolone) predominantly yields the thermodynamically favored N-alkylated lactams (N1 or N2) rather than the desired O-alkylated lactim ether.

-

Process Safety: Traditional laboratory routes utilizing diazonium intermediates (Sandmeyer-type transformation of 3-aminoindazole) pose significant explosion hazards and thermal instability risks at kilogram scale.[1]

The Recommended Route: Copper-Catalyzed C–O Coupling To circumvent the selectivity and safety issues, this protocol utilizes a Copper-Catalyzed Ullmann-type Etherification of 3-bromo-1H-indazole. This route decouples the ring formation from the functionalization, allowing for robust safety controls and high regiochemical fidelity.

Process Flow Overview:

-

Precursor Synthesis: Controlled bromination of 1H-indazole.

-

Functionalization: Cu(I)-catalyzed nucleophilic displacement of bromide with ethoxide.

Critical Process Parameters (CPPs) & Mechanism

Step 1: Bromination of 1H-Indazole[1][2]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

-

Challenge: Controlling the exotherm and preventing over-bromination (e.g., 3,5-dibromo species).

-

Control Strategy: Use of NaOH as a base to facilitate the formation of the reactive indazolyl anion, followed by controlled addition of bromine at low temperature.

Step 2: Copper-Catalyzed Ethoxylation

-

Mechanism: Oxidative addition of Cu(I) to the C-Br bond, followed by ligand exchange with ethoxide and reductive elimination.[1]

-

Selectivity: By starting with the 3-bromo species, we avoid the ambident nucleophile issues of indazolone. The reaction is specific to the C3 position.

-

Catalytic System: CuI (10 mol%) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or phenanthroline) ensures turnover at moderate temperatures (

), avoiding the harsh conditions of classical Ullmann reactions.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 3-Bromo-1H-indazole (Scale: 1.0 mol)

Safety Warning: Bromine is highly corrosive and toxic. The reaction is exothermic. Ensure scrubber systems are active.

Reagents:

-

1H-Indazole: 118.1 g (1.0 mol)[1]

-

Sodium Hydroxide (2M aq): 1.5 L (3.0 mol)[1]

-

Bromine (

): 167.8 g (1.05 mol)[1] -

Sodium Bisulfite (

): 10% aq solution (Quench)[1] -

Solvent: 1,4-Dioxane (optional co-solvent if solubility is poor, but aqueous NaOH is standard).[1]

Procedure:

-

Dissolution: In a 3L jacketed reactor equipped with an overhead stirrer and internal temperature probe, charge 1H-Indazole and 2M NaOH. Stir at 20°C until fully dissolved (deprotonation to sodium indazolide).

-

Bromination: Cool the mixture to 0–5°C. Charge Bromine into a pressure-equalizing addition funnel.

-

Addition: Add Bromine dropwise over 90 minutes. Critical: Maintain internal temperature

. A rapid exotherm indicates accumulation; stop addition immediately if temp spikes. -

Reaction: Allow to warm to 20–25°C and stir for 2 hours. Monitor by HPLC (Target: <1% SM).

-

Quench: Cool to 10°C. Slowly add 10%

solution (200 mL) to destroy excess bromine (color change from orange to yellow/white). -

Precipitation: Acidify carefully with 2M HCl to pH 5–6. The product will precipitate as a heavy solid.

-

Isolation: Filter the solid. Wash with water (

) to remove inorganic salts.[1] -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 180–190 g (91–96%).

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Cu-Catalyzed Synthesis of 3-Ethoxy-1H-indazole

Reagents:

-

3-Bromo-1H-indazole: 98.5 g (0.5 mol)[1]

-

Sodium Ethoxide (21 wt% in EtOH): 202 g (0.6 mol active NaOEt)[1]

-

Copper(I) Iodide (CuI): 9.5 g (0.05 mol, 10 mol%)[1]

-

Ligand: 1,10-Phenanthroline (18.0 g, 0.1 mol) or DMEDA.[1]

-

Solvent: Anhydrous Ethanol (500 mL).

Procedure:

-

Inertion: Purge a 2L pressure reactor (Hastelloy or glass-lined) with Nitrogen for 15 minutes. Oxygen inhibits the catalyst.

-

Charging: Add 3-Bromo-1H-indazole, CuI, Ligand, and Ethanol. Stir to suspend.

-

Base Addition: Add the NaOEt solution under

flow. -

Reaction: Seal the reactor. Heat to 90°C (internal temp). Pressure may rise to ~1-2 bar due to ethanol vapor. Stir for 12–16 hours.

-

IPC (In-Process Control): Sample for HPLC. The reaction is complete when 3-Bromo-indazole is <0.5%.

-

Workup (Copper Removal):

-

Filter through a pad of Celite to remove bulk copper salts. Rinse pad with EtOH.

-

Concentrate the filtrate to ~200 mL volume.

-

Dilute with Ethyl Acetate (1 L) and wash with 5% aqueous ethylenediamine or ammonium hydroxide (2 x 300 mL).[1] Note: This step is critical to sequester residual copper (blue aqueous layer).[1]

-

Wash with Brine (300 mL).

-

Crystallization: Dry organic layer (

), concentrate to dryness.[1] Recrystallize the residue from Hexane/EtOAc (5:1) or Toluene.[3][4]

Analytical Controls & Troubleshooting

Table 1: Process Impurity Profile & Mitigation

| Impurity | Origin | Detection (HPLC) | Mitigation Strategy |

| 1H-Indazole | Unreacted SM (Step 1) or Hydrodehalogenation (Step 2) | RRT 0.85 | Step 1: Ensure slight excess Br2.[1] Step 2: Use anhydrous EtOH to prevent protonation of intermediate. |

| 3,5-Dibromoindazole | Over-bromination (Step 1) | RRT 1.20 | Maintain low temp ( |

| N-Ethyl-3-bromoindazole | Side reaction (Step 2) | RRT 1.10 | Use NaOEt (strong nuc, weak base relative to LDA) and avoid alkyl halides.[1] The Cu-coupling is specific to C-Br. |

| Residual Copper | Catalyst carryover | ICP-MS | Wash with chelating agents (EDTA or Ethylenediamine) during workup.[1] |

Process Visualization

The following diagram illustrates the reaction logic and the critical decision node preventing the formation of the undesired N-alkylated impurity.

Figure 1: Synthetic pathway emphasizing the selectivity advantage of the 3-Bromo displacement route over the Indazolone alkylation route.

References

-

Preparation of 3-Haloindazoles

-

Selectivity of Indazole Alkylation

-

Copper-Catalyzed Etherification (Ullmann-type)

-

Safety in Indazole Scale-up

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. All reactions involving bromine and pressurized vessels require appropriate PPE and engineering controls.

Sources

- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Catalytic C-H Amination Protocols for the Synthesis and Functionalization of Indazole Ethers

Executive Summary

Indazole ethers (alkoxy-substituted indazoles) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib analogues) and anti-inflammatory agents. Traditional synthesis relies on pre-functionalized halogenated precursors, limiting the ability to rapidly diversify libraries during lead optimization.

This Application Note details advanced catalytic C-H amination strategies to streamline the synthesis of amino-indazole ethers. We focus on two distinct strategic entry points:

-

Late-Stage C3-H Amination: Direct functionalization of existing indazole ethers using Copper(II) catalysis and Electrochemical oxidation.

-

Core Construction: Intramolecular Pd-catalyzed C-H amination to assemble the indazole skeleton from ether-containing aryl precursors.

Strategic Overview & Mechanistic Logic

The Electronic Influence of Alkoxy Substituents

The success of C-H amination on the indazole core is heavily dictated by the position of the ether linkage (methoxy/ethoxy group).

-

C5/C6-Alkoxy Effect: Electron-donating groups (EDGs) at C5 or C6 increase electron density at the C3 position via resonance, significantly enhancing reactivity toward electrophilic metal centers (e.g., Cu(III)) or radical species.

-

Regioselectivity: While N1/N2 alkylation is common, C3-H amination allows for the introduction of metabolic "handles" or solubility-enhancing amine groups without disrupting the hydrogen-bonding capability of the pyrazole N-H, which is often critical for kinase hinge binding.

Decision Matrix: Selecting the Right Method

The following decision tree aids in selecting the optimal protocol based on substrate availability and stage of development.

Figure 1: Strategic workflow for selecting the appropriate C-H amination methodology.

Method A: Copper-Catalyzed C3-H Amination

Best for: Rapid diversification of 1H-indazole ethers with secondary amines or sulfonamides.

Mechanistic Insight

This reaction typically proceeds via a Single Electron Transfer (SET) mechanism. The Cu(II) species oxidizes the amine or an aminating reagent (like NFSI) to generate a nitrogen-centered radical, which attacks the C3 position of the indazole. The alkoxy group on the benzene ring stabilizes the resulting radical intermediate, facilitating the re-aromatization/oxidation step.

Protocol: Aerobic C3-H Amination